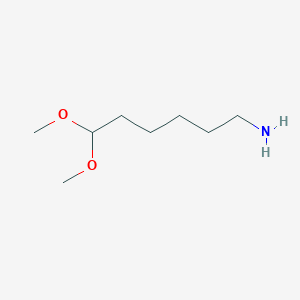![molecular formula C8H16N2 B1342701 2-Ethyloctahydropyrrolo[3,4-c]pyrrole CAS No. 869188-25-0](/img/structure/B1342701.png)
2-Ethyloctahydropyrrolo[3,4-c]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The research on 2-Ethyloctahydropyrrolo[3,4-c]pyrrole derivatives has led to the synthesis of various novel compounds with potential applications in pharmaceuticals and materials science. These compounds are characterized by the presence of a pyrrole ring, which is a five-membered heterocycle containing one nitrogen atom. The studies have explored different synthetic routes, molecular structures, spectroscopic properties, and chemical reactivity of these derivatives.
Synthesis Analysis
The synthesis of these compounds involves various strategies, including [2+2] cycloaddition reactions, condensation, and intramolecular cycloaddition. For instance, a novel ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized and characterized using spectroscopic techniques . Another study reported the synthesis of pyrrolyl- and indolylbicyclooctadienes through a [2+2] cycloaddition reaction, which yielded almost quantitative results . Additionally, dihydropyrrolo[3,2-b]pyrroles fused with peripheral arenes were synthesized via a two-step procedure involving condensation and oxidative aromatic coupling .
Molecular Structure Analysis
The molecular structures of these compounds have been elucidated using various spectroscopic methods and theoretical calculations. X-ray crystallography provided insights into the crystal and molecular structure of a spiro heterocyclization product . Theoretical studies, including density functional theory (DFT) and Atoms in Molecules (AIM) theory, have been employed to analyze the molecular structure, spectroscopic properties, and multiple interactions within the molecules .
Chemical Reactions Analysis
The chemical reactivity of these compounds has been investigated through different types of reactions. The [2+2] cycloaddition reaction used to synthesize pyrrolyl- and indolylbicyclooctadienes is an example of the diverse reactivity of these pyrrole derivatives . The oxidative aromatic coupling used to generate bis(areno)-1,4-dihydropyrrolo[3,2-b]pyrroles demonstrates the potential for creating complex structures with strong fluorescence properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been studied through experimental and computational methods. The thermodynamic parameters indicate that the formation of some of these compounds is exothermic and spontaneous at room temperature . The binding energy of intermolecular interactions, vibrational analysis, and local reactivity descriptors have been calculated to understand the stability and reactivity of these molecules . The solid-state properties of the synthesized compounds, such as charge-transfer complexes and paramagnetism, have also been explored .
Applications De Recherche Scientifique
Insecticidal Applications
Pyrrole derivatives have shown promising insecticidal properties against major stored-product insect species, such as the confused flour beetle and the Mediterranean flour moth. These compounds can serve as effective stored-grain protectants, showcasing significant mortality rates and low progeny production in targeted insect species at various doses and exposure intervals (Boukouvala et al., 2016).
Materials Science and Photovoltaic Applications
Pyrrolo[3,4-c]pyrrole-based compounds have been incorporated into donor-acceptor copolymers for use in polymer solar cells. These copolymers exhibit broad absorption ranges and have been shown to improve the power conversion efficiency of solar cells, indicating their potential in enhancing renewable energy technologies (Zhou et al., 2009).
Optoelectronic and Fluorescent Materials
Derivatives of pyrrolo[3,4-c]pyrrole have been explored for their optoelectronic properties, including their use in organic electronic devices and as fluorescent materials. These compounds exhibit promising photophysical properties, such as strong fluorescence and photochemical stability, making them suitable for applications in electronic devices and sensors (Beyerlein & Tieke, 2000).
Synthesis and Chemical Reactivity
Research has focused on the synthesis and reactivity of pyrrolo[3,4-c]pyrrole derivatives, aiming to improve yields and understand their chemical behavior. These studies contribute to the development of novel compounds with potential applications in various fields, including pharmaceuticals and materials science (Martins et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
5-ethyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-10-5-7-3-9-4-8(7)6-10/h7-9H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGNYJMRADOJNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2CNCC2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyloctahydropyrrolo[3,4-c]pyrrole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1342628.png)









